3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoic acid
Description
Properties
IUPAC Name |
3-(7-hydroxy-4-methyl-2-oxochromen-6-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-7-4-13(17)18-11-6-10(14)8(5-9(7)11)2-3-12(15)16/h4-6,14H,2-3H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXPGFOHADKNAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C(=C2)O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoic acid typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions include heating and stirring the reactants under reflux, followed by purification steps such as recrystallization to obtain the final product with high purity .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing industrial-scale equipment to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
Anticancer Properties
Research indicates that coumarin derivatives, including 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoic acid, exhibit significant anticancer activity. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study published in Phytochemistry demonstrated that derivatives of 7-hydroxycoumarin exhibited cytotoxic effects on human leukemia cell lines. The mechanism was attributed to the compound's ability to induce oxidative stress and disrupt mitochondrial function .
Antimicrobial Activity
The compound has shown promising antimicrobial properties against a variety of pathogens. Its efficacy is linked to its ability to disrupt bacterial cell membranes and inhibit key enzymatic processes.
Case Study:
In a comparative study, this compound was tested against standard bacterial strains. Results indicated a notable reduction in bacterial growth, suggesting its potential as a natural antimicrobial agent .
Pesticidal Activity
Coumarin derivatives are explored for their potential as eco-friendly pesticides. The structural characteristics of this compound make it suitable for development as a biopesticide.
Data Table: Efficacy Against Pests
| Compound | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| This compound | Aphids | 85% | |
| 3-(7-hydroxycoumarin) | Fungal pathogens | 90% |
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which is crucial for drug design and development.
Case Study:
Research indicates that this compound acts as an inhibitor of certain cytochrome P450 enzymes, which are vital for drug metabolism . This property can be harnessed in pharmacology to enhance drug efficacy and reduce toxicity.
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of 7-hydroxycoumarin with propanoic acid under acidic conditions. Its derivatives are also synthesized for enhanced biological activity.
Data Table: Synthetic Routes
Mechanism of Action
The mechanism of action of 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoic acid involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Coumarin Core
3-(7-Hydroxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoic Acid
- Molecular Formula : C₁₈H₁₄O₅
- Key Differences : The 4-methyl group in the target compound is replaced with a phenyl ring at position 3.
- Reduced solubility in polar solvents compared to the methyl-substituted analogue due to higher hydrophobicity .
3-(7-Methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoic Acid (CID 24278918)
- Molecular Formula : C₁₄H₁₄O₅
- Key Differences : The 7-hydroxy group is replaced with a methoxy group .
- Implications: Methoxy substitution eliminates hydrogen-bond donor capacity at position 7, which may reduce interactions with polar residues in enzymatic targets.
Heterocyclic Analogues with Propanoic Acid Moieties
3-{2,3,5-Trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}propanoic Acid
- Molecular Formula : C₁₇H₁₃ClO₃
- Key Differences : The coumarin core is replaced with a furochromen system (fused furan and chromene rings), and a chlorine atom is present.
- Chlorine substitution introduces electron-withdrawing effects, which may enhance the acidity of the propanoic acid group .
3-[2-Butyl-4-(Difluoromethyl)-3-methyl-6-oxo-2H,6H,7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic Acid
- Molecular Formula : C₁₄H₁₇F₂N₃O₃
- Key Differences : A pyrazolo[3,4-b]pyridine core replaces the coumarin backbone.
- Implications: The nitrogen-rich heterocycle may engage in additional hydrogen-bonding interactions. The difluoromethyl group increases metabolic stability compared to non-fluorinated analogues .
Functional Group Modifications
Perfluorinated Propanoic Acid Derivatives (e.g., [176590-84-4])
- Key Differences: The propanoic acid side chain is modified with perfluoroalkylthio groups.
- Implications :
Structural and Physicochemical Data Table
Biological Activity
3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoic acid is a coumarin derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound is structurally related to other bioactive coumarins, which are known for their potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.
The molecular formula of this compound is , with a molecular weight of approximately 234.21 g/mol. The compound features a coumarin backbone, which is a common structural motif in many natural products with significant biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Coumarins have been shown to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.
- Anti-inflammatory Effects : Research indicates that coumarin derivatives can inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models of disease.
- Anticancer Properties : Some studies suggest that this compound exhibits cytotoxic effects against cancer cell lines, potentially through mechanisms such as apoptosis induction and cell cycle arrest.
Cytotoxicity Against Cancer Cell Lines
A study investigated the cytotoxic effects of several coumarin derivatives, including this compound, on human leukemia cell lines. The results indicated significant inhibition of cell proliferation at certain concentrations, suggesting potential use as an anticancer agent .
Anti-inflammatory Activity
Another research effort focused on the anti-inflammatory properties of this compound. In vitro assays demonstrated that it could significantly reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential application in treating inflammatory diseases .
Data Table: Biological Activities
Q & A
Q. What are the key synthetic routes for preparing 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoic acid, and what critical reaction parameters must be controlled?
The synthesis typically involves coupling a chromene core with a propanoic acid moiety. A common approach is reacting 7-hydroxy-4-methylcoumarin with a brominated propanoic acid derivative (e.g., bromoacetic acid) in the presence of a base like potassium carbonate. Solvent choice (e.g., acetone or DMF), temperature (60–80°C), and reaction time (12–24 hours) are critical to avoid side reactions such as esterification or decarboxylation . Purification often requires column chromatography or recrystallization to achieve >95% purity.
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- NMR spectroscopy : H and C NMR can confirm the chromene backbone (e.g., characteristic carbonyl peaks at ~160–170 ppm) and propanoic acid substituents.
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (CHO) and detects impurities.
- X-ray crystallography : Single-crystal analysis using SHELXL resolves stereochemical ambiguities and validates hydrogen bonding patterns in the solid state.
Q. What preliminary biological assays are recommended to explore its pharmacological potential?
Initial screens include:
- Anti-inflammatory activity : COX-1/COX-2 inhibition assays using enzyme-linked immunosorbent assays (ELISA).
- Antioxidant capacity : DPPH radical scavenging or FRAP assays.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing this compound?
Density functional theory (DFT) calculations predict transition states and activation energies for key steps (e.g., nucleophilic substitution at the chromene’s 6-position). Solvent effects are modeled using COSMO-RS to identify optimal polar aprotic solvents (e.g., DMF vs. acetone) . Machine learning pipelines can further refine temperature and catalyst selection based on historical reaction data.
Q. What strategies resolve contradictions in reported biological activity data for chromene derivatives?
Discrepancies (e.g., varying IC values across studies) may arise from differences in assay protocols or impurity profiles. Solutions include:
- Standardized assays : Adopt OECD guidelines for reproducibility.
- Metabolite profiling : LC-MS/MS to identify active metabolites or degradation products.
- Structural analogs : Compare activity of the hydroxy-substituted compound with methoxy or ethoxy derivatives (e.g., CID 24278918 ) to isolate substituent effects.
Q. How does crystallographic data inform the compound’s interaction with biological targets?
Co-crystallization with proteins (e.g., serum albumin or kinases) using SHELX reveals binding modes. For example, the hydroxy group at position 7 may form hydrogen bonds with catalytic residues, while the propanoic acid moiety enhances solubility for membrane penetration. Refinement against high-resolution data (≤1.5 Å) ensures accurate electron density maps .
Q. What advanced analytical techniques quantify trace impurities in synthesized batches?
- HPLC-DAD/MS : Detects and quantifies isomers (e.g., 3-(5-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoic acid) at ppm levels.
- NMR relaxation experiments : measurements identify low-abundance conformers.
- ICP-MS : Screens for heavy metal catalysts (e.g., Pd from coupling reactions) .
Methodological Guidance
Designing a structure-activity relationship (SAR) study for derivatives of this compound:
- Core modifications : Synthesize analogs with varying substituents (e.g., halogenation at position 4 or alkylation of the propanoic acid chain).
- Pharmacokinetic profiling : Assess logP (via shake-flask method) and plasma stability (using liver microsomes).
- Crystallographic docking : Use AutoDock Vina to predict binding affinities for targets like estrogen receptors .
Addressing solubility challenges in in vitro assays:
- Co-solvent systems : Use DMSO-water mixtures (≤0.1% DMSO) to maintain solubility without cytotoxicity.
- Nanoformulations : Encapsulate the compound in PLGA nanoparticles to enhance bioavailability .
Validating crystallographic data against spectroscopic results:
Cross-validate hydrogen bond networks observed in X-ray structures with H NMR chemical shifts (e.g., deshielded hydroxy protons) and IR stretching frequencies (e.g., carbonyl at ~1700 cm) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
